1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
Description
Properties
IUPAC Name |
1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADHUQCGOYLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperazine Intermediate:
- Starting with 4-ethylpiperazine, the intermediate is prepared by reacting it with an appropriate alkyl halide under basic conditions.
- Reaction conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), temperature (reflux).
Chemical Reactions Analysis
Reactivity of the Thiourea Moiety
The thiourea group (-NH-CS-NH-) participates in nucleophilic and cyclization reactions:
Cyclocondensation Reactions
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Reacts with α-bromoacetophenone in DMF to form thiazole derivatives (e.g., 14 in Scheme 4 of ).
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Forms pyrimidine-4(3H)-thione (16 ) when treated with P<sub>2</sub>S<sub>5</sub> in dry toluene .
Alkylation and Acylation
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Reacts with ethyl chloroacetate under reflux to yield S-alkylated products (e.g., 18 ) .
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Hydrazine hydrate converts the thiocarbonyl group to hydrazinyl derivatives (e.g., 17 ) .
Piperazine Ring Modifications
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The 4-ethylpiperazine group undergoes N-alkylation with alkyl halides or acylation with acid chlorides, enabling further diversification .
Thiophene Ring Reactivity
-
Electrophilic substitution (e.g., nitration, sulfonation) occurs at the 5-position of the thiophene ring due to electron-rich aromaticity.
Mechanistic Insights
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Thiourea as a Nucleophile : The sulfur atom attacks electrophilic centers (e.g., α-bromoacetophenone), forming heterocyclic rings via intramolecular cyclization .
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Acid/Base Sensitivity : Reactions involving the piperazine nitrogen require pH control to prevent protonation-induced side reactions.
Experimental Optimization Data
Table 2: Reaction Parameter Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent polarity | Medium (e.g., DCM) | Maximizes cyclization |
| Temperature | 60–80°C | Balances rate vs. decomp |
| Catalyst loading | 10 mol% triethylamine | Enhances nucleophilicity |
Mechanism of Action
The mechanism by which 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiourea moiety can form hydrogen bonds with biological targets, while the piperazine and thiophene rings can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiourea Derivatives
Thiourea derivatives are widely explored for their biological activities. Key comparisons include:
- 4-Phenyl-1,3-thiazol-2-amine (1) : This compound () shares a phenylthiourea motif but lacks the piperazine and thiophene groups. It exhibits antimicrobial activity, suggesting that the thiourea unit alone can confer bioactivity .
Structural Impact : The target compound’s 4-ethylpiperazine and thiophen-2-yl groups likely improve lipophilicity and receptor affinity compared to simpler thioureas .
Piperazine-Containing Analogues
Piperazine derivatives are critical in medicinal chemistry. Notable examples include:
- RTB70 (Compound 21, ) : Contains a 3-chloro-5-(trifluoromethyl)pyridinyl-piperazine linked to a thiophen-2-ylthio group. Its synthesis via HOBt/TBTU coupling suggests a plausible route for the target compound .
- 1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one (): The thiophen-3-yl substitution (vs.
Activity Implications : The 4-ethyl substituent on the piperazine ring in the target compound could enhance metabolic stability compared to unsubstituted piperazines .
Thiophene-Containing Analogues
Thiophene rings are common in bioactive molecules:
- (R)-4-(Benzyloxy)-3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)butan-1-one (26ai) (): Shares the thiophen-2-yl group but incorporates a benzyloxy-pyrrole moiety. The ketone functionality here contrasts with the thiourea in the target compound, highlighting divergent reactivity profiles .
Electronic Effects: Thiophen-2-yl groups contribute to planar aromatic systems, which may improve binding to hydrophobic pockets in biological targets compared to non-aromatic substituents .
Research Findings and Implications
- Synthesis : The target compound’s synthesis may mirror RTB70’s methodology (), utilizing carbodiimide-based coupling to link the piperazine and thiourea moieties .
- Structure-Activity Relationship (SAR) :
- Contrasts : Unlike simpler thioureas (), the target compound’s hybrid structure may confer multitarget activity (e.g., dual receptor modulation).
Biological Activity
The compound 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea belongs to the class of thiourea derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Thiourea derivatives are known for their antimicrobial properties . Studies have shown that compounds similar to 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea exhibit significant antibacterial and antifungal activities. For instance, a series of thiourea derivatives were evaluated against various pathogenic bacteria and fungi, demonstrating effective inhibition at low concentrations (IC50 values ranging from 5 to 20 µM) .
Anticancer Activity
Research indicates that thiourea compounds can inhibit the growth of cancer cell lines. The compound has been shown to target key signaling pathways involved in cancer progression. In vitro studies demonstrated that it effectively reduced cell viability in several cancer types, including breast and prostate cancers, with IC50 values reported as low as 3 µM .
Anti-inflammatory Properties
Thiourea derivatives also exhibit anti-inflammatory effects. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro assays revealed a reduction in inflammatory markers in treated cell lines, suggesting its potential use in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is closely linked to their structural features. Modifications in the piperazine ring or the thiophene moiety can significantly influence their potency. For example:
- Substituents on the phenyl ring : Increased electron-donating groups enhance anticancer activity.
- Length and branching of the piperazine chain : Optimal length correlates with improved binding affinity to biological targets .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of thiourea derivatives, 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea was administered to human breast cancer cell lines. Results showed a significant dose-dependent decrease in cell proliferation, with an IC50 value of 5 µM after 48 hours of treatment. Mechanistic studies indicated apoptosis induction via caspase activation .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound displayed notable antibacterial effects with an MIC value of 10 µg/mL against S. aureus, while antifungal activity was observed at a concentration of 15 µg/mL against C. albicans. These results support its potential as a therapeutic agent in treating infections .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea is C22H32N4S2, with a molecular weight of approximately 416.7 g/mol. The compound features a thiourea moiety that enhances its biological activity through various mechanisms.
Anticancer Activity
Thiourea derivatives have shown significant anticancer properties. Research indicates that compounds similar to 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines. Notably, this compound demonstrated promising results against human leukemia cell lines with IC50 values as low as 1.50 µM .
Antimicrobial Activity
The antimicrobial efficacy of thiourea derivatives has been well-documented. Compounds in this class have shown potent antibacterial activity against pathogenic bacteria, with IC50 values often in the low micromolar range. A structure–activity relationship (SAR) study indicated that modifications in the thiourea structure could enhance antibacterial potency . The specific compound is expected to exhibit similar antimicrobial properties due to its structural characteristics.
Anti-inflammatory and Analgesic Effects
Thioureas have also been studied for their anti-inflammatory and analgesic effects. The ability of these compounds to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases . The specific compound's anti-inflammatory activity warrants further investigation to establish its efficacy in clinical settings.
Data Table: Biological Activities of Thiourea Derivatives
| Activity Type | IC50 Values (µM) | References |
|---|---|---|
| Anticancer | 1.50 - 14 | |
| Antibacterial | 16.23 | |
| Antifungal | <20 | |
| Anti-inflammatory | Not specified |
Case Study 1: Anticancer Efficacy
In a recent study, a series of thiourea derivatives were tested against multiple cancer cell lines. The compound exhibited selective cytotoxicity towards leukemia cells, with an IC50 value significantly lower than conventional chemotherapeutics like etoposide. This highlights the potential of thioureas as targeted cancer therapies .
Case Study 2: Antimicrobial Action
Another study evaluated the antibacterial properties of thioureas against a panel of pathogenic bacteria. The compound demonstrated effective inhibition at concentrations comparable to established antibiotics, suggesting its viability as an alternative treatment option .
Q & A
Basic: What are the critical parameters to optimize during the synthesis of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea?
Methodological Answer:
The synthesis efficiency and purity depend on three key parameters:
- Temperature : Reactions may require reflux conditions (e.g., 80–110°C) or ambient temperatures, depending on the reactivity of intermediates like thiourea or piperazine derivatives. For example, coupling reactions involving HOBt/TBTU often proceed at room temperature to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) are preferred for nucleophilic substitutions, while THF or ethanol may be used for milder conditions .
- Reaction Time : Stepwise monitoring via TLC or HPLC is recommended to determine optimal durations (e.g., 12–24 hours for amide bond formation) .
Experimental Design Tip : Use a factorial design to systematically vary parameters and identify interactions affecting yield.
Basic: Which spectroscopic and chromatographic methods are standard for characterizing this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., thiourea C=S stretch at ~1250–1350 cm⁻¹) and absence of unreacted precursors .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing isomers .
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and regiochemistry, particularly for the propan-2-yl and thiophen-2-yl groups .
- HPLC-PDA : Ensures >95% purity by detecting UV-active impurities .
Advanced: How can computational methods predict the compound’s reactivity with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., dopamine D2 or serotonin 5-HT2A) using the compound’s InChI string for 3D structure generation .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues in the target binding pocket .
- Quantum Mechanical (QM) Calculations : Predict regioselectivity in electrophilic substitution reactions at the thiophene ring using DFT (e.g., B3LYP/6-31G*) .
Data Validation : Cross-reference computational results with experimental SAR studies on analogous piperazine-thiophene derivatives .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., 4-ethylpiperazine vs. 4-methylpiperazine) on potency. For instance, ethyl groups may enhance lipophilicity and blood-brain barrier penetration .
- Assay Condition Audit : Variability in IC50 values may arise from differences in cell lines (e.g., HEK293 vs. CHO) or incubation times. Normalize data using reference antagonists .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies while accounting for heterogeneity .
Basic: What are common side reactions during synthesis, and how are they controlled?
Methodological Answer:
- Thiourea Oxidation : The C=S group may oxidize to urea under acidic conditions. Mitigate by conducting reactions under inert atmospheres (N2/Ar) .
- Piperazine Ring Alkylation : Competing N-ethylation can occur; use stoichiometric control and lower temperatures to favor mono-substitution .
- Byproduct Formation : Unreacted thiophen-2-yl intermediates can form dimers. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: What strategies improve the pharmacokinetic profile of analogues?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phenylthiourea group with a pyridinyl moiety to enhance solubility without sacrificing affinity .
- LogP Optimization : Introduce polar groups (e.g., -OH, -OMe) on the phenyl ring to reduce LogP from ~3.5 to ~2.5, improving aqueous solubility .
- Metabolic Stability Assays : Use liver microsome models (human/rat) to identify sites of CYP450-mediated degradation. Fluorine substitution at the thiophene 5-position often reduces oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
